REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10]O)[CH:5]=[CH:6][CH:7]=1.[CH2:12]([N:14](CC)CC)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>CN(C)C1C=CN=CC=1.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][C:12]#[N:14])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CCCO
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate (35 mL) and 10% aqueous citric acid (10 mL) The organic layer
|
Type
|
WASH
|
Details
|
was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dimethylsulfoxide (9.1 mL)
|
Type
|
ADDITION
|
Details
|
sodium cyanide (0.17 g) was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 50° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate (55 mL) and water (30 mL) The organic layer
|
Type
|
WASH
|
Details
|
was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |